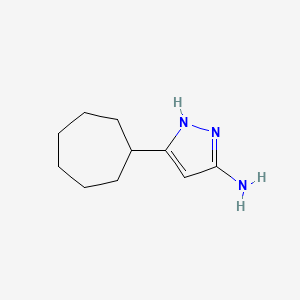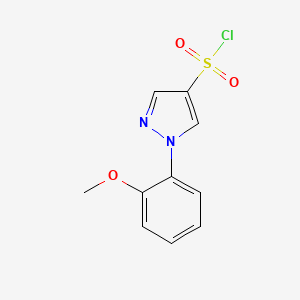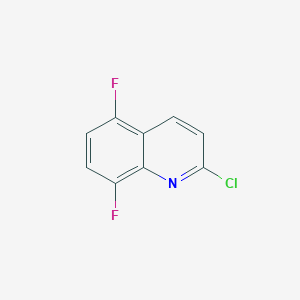
2-Chloro-5,8-difluoroquinoline
Overview
Description
2-Chloro-5,8-difluoroquinoline is a heterocyclic compound . It has a molecular weight of 199.59 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of fluorinated quinolines like this compound involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H . The key for this InChI code is HKRAINCXBRRYLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mechanism of Action
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinolines are known to have various biological activities, including antibacterial, antineoplastic, and antiviral effects .
Advantages and Limitations for Lab Experiments
2-Chloro-5,8-difluoroquinoline has several advantages for laboratory experiments. It is a relatively stable compound, making it easier to store and handle. Additionally, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. However, this compound also has several limitations. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on enzymes, genes, and metabolic pathways are not fully understood, making it difficult to predict its effects on living systems.
Future Directions
In order to fully understand the effects of 2-Chloro-5,8-difluoroquinoline, further research is needed. Future research should focus on elucidating the mechanisms of action of this compound and exploring its effects on enzymes, genes, and metabolic pathways. Additionally, further research should focus on exploring the effects of this compound on living systems, such as plants, animals, and humans. Finally, further research should focus on developing new synthetic methods for the production of this compound and exploring its potential applications in medicine and industry.
Scientific Research Applications
2-Chloro-5,8-difluoroquinoline has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of quinoline derivatives on the activity of enzymes, the effects of quinoline derivatives on the expression of genes, and the effects of quinoline derivatives on the regulation of cell signaling pathways (3). Additionally, this compound has been used to study the effects of quinoline derivatives on the growth and metabolism of cells (4).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-5,8-difluoroquinoline plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their activity and function. The compound’s fluorine atoms enhance its biological activity, making it a potent inhibitor of specific enzymes involved in metabolic pathways . The interactions between this compound and biomolecules are primarily based on its ability to form strong hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes and inducing apoptosis . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite concentrations and disrupted cellular metabolism . These interactions can have downstream effects on various physiological processes, including energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds . These properties affect its localization and accumulation in specific cellular compartments, impacting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . This localization is crucial for its activity, as it allows this compound to interact with target biomolecules in the appropriate cellular context .
Properties
IUPAC Name |
2-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAINCXBRRYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773148-82-6 | |
| Record name | 2-chloro-5,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


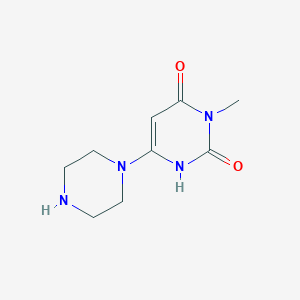
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)
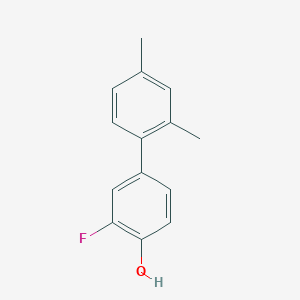
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
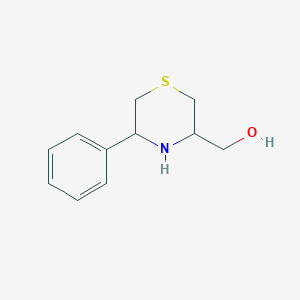
![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
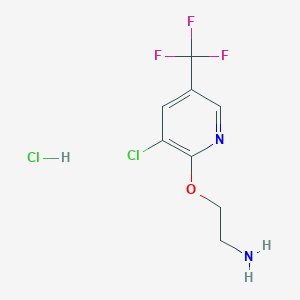
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
